Clodronate vs. Alendronate: 13.2-Fold Weaker Human Bone Binding Affinity Dictates Distinct Washout and Dosing Requirements
In competition binding assays using [(14)C]-alendronate and human bone powder, clodronate exhibited significantly weaker binding affinity with a Ki of 806 μM, compared to alendronate with a Ki of 61 μM [1]. This 13.2-fold lower affinity (P < 0.0001 vs. all other BPs tested) translated functionally into a 10-fold higher dosing requirement in in vitro bone resorption assays when bone was pretreated with bisphosphonate and subsequently washed prior to osteoclast addition. Under these washed conditions, alendronate retained full antiresorptive efficacy whereas clodronate required 10-fold higher concentrations to achieve equivalent inhibition [1].
| Evidence Dimension | Human bone binding affinity (Ki) and functional washout resistance |
|---|---|
| Target Compound Data | Clodronate Ki = 806 μM; requires 10-fold higher dosing after bone surface washing |
| Comparator Or Baseline | Alendronate Ki = 61 μM; retains full efficacy after bone surface washing |
| Quantified Difference | 13.2-fold weaker binding affinity (806 vs. 61 μM); 10-fold higher dosing requirement post-wash |
| Conditions | Competition binding assay using [(14)C]-alendronate on human bone powder; in vitro bone resorption assay with osteoclasts on bisphosphonate-pretreated bone slices followed by washing |
Why This Matters
Researchers requiring reversible bone surface binding or rapid washout from experimental systems should select clodronate; those requiring sustained, wash-resistant bone retention should select alendronate or risedronate.
- [1] Leu CT, Luegmayr E, Freedman LP, Rodan GA, Reszka AA. Relative binding affinities of bisphosphonates for human bone and relationship to antiresorptive efficacy. Bone. 2006;38(5):628-636. View Source
